![molecular formula C23H19ClN2O6 B6497992 [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate CAS No. 953009-15-9](/img/structure/B6497992.png)
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
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Overview
Description
The compound contains two oxazole rings, which are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the oxazole rings suggests that this compound might have interesting chemical properties and potential biological activity, as oxazole derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the two oxazole rings and the substituent groups attached to them. The 3,4-dimethoxyphenyl and 2-chlorophenyl groups would contribute to the overall polarity and potential reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the oxazole rings and the substituent groups. The oxazole rings might undergo reactions such as electrophilic substitution or nucleophilic addition, while the chlorophenyl and dimethoxyphenyl groups might participate in coupling reactions or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar oxazole rings and the polar substituent groups would likely make this compound relatively polar and potentially soluble in polar solvents .Scientific Research Applications
- Pyrazolines, including this compound, exhibit potential as anticancer agents. Researchers have explored their effects on tumor cells, both resistant and non-resistant. While this compound shows DNA intercalation binding, it does not enhance the cell-killing ability of Doxorubicin (DOX) in resistant breast cancer cells or multidrug-resistant cells .
- The synthesized pyrazoline demonstrates significant intercalation binding with DNA. It increases the melting temperature of DNA and causes considerable DNA lengthening and viscosity increase. Understanding its interaction with DNA is crucial for further drug development .
- Nitrogen-containing heterocycles play a vital role in natural products and synthetic compounds. Pyrazolines fall into this category and have diverse biological activities. This compound’s unique structure contributes to its potential applications .
- The synthesis of this compound involves cyclization between a monocarbonyl curcuminoid and ethyl hydrazinobenzoate. Curcuminoids are known for their health benefits, and this derivative adds to the pool of potentially useful compounds .
- Pyrazolines have been investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and antimalarial effects. This compound’s specific structure may contribute to its activity in these areas .
- Although it does not sensitize DOX-resistant breast cancer cells, understanding its mechanism of action could provide insights into overcoming drug resistance. Researchers continue to explore its potential synergistic effects with existing drugs .
Anticancer Activity
DNA Interaction
Nitrogen-Containing Heterocycles
Curcuminoid Derivatives
Pharmacological Applications
Drug Resistance Reversal
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its specific biological activity. For example, many oxazole derivatives are known to exhibit antibacterial, antifungal, and anticancer activities . The specific mechanism of action would likely involve interaction with a biological target such as a protein or enzyme.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O6/c1-13-21(22(26-31-13)16-6-4-5-7-17(16)24)23(27)30-12-15-11-19(32-25-15)14-8-9-18(28-2)20(10-14)29-3/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPBIVLQNMHVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC3=NOC(=C3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate |
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